molecular formula C12H24O2 B13754921 Cyclohexaneethanol, 1-hydroxy-5-methyl-2-(1-methylethyl)- CAS No. 54280-90-9

Cyclohexaneethanol, 1-hydroxy-5-methyl-2-(1-methylethyl)-

Cat. No.: B13754921
CAS No.: 54280-90-9
M. Wt: 200.32 g/mol
InChI Key: PXRXEDWPGDGPQZ-UHFFFAOYSA-N
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Description

Cyclohexaneethanol, 1-hydroxy-5-methyl-2-(1-methylethyl)-, is a substituted cyclohexane derivative with the molecular formula C₁₁H₂₂O₂. Its structure comprises a cyclohexane ring bearing three substituents: a hydroxyl (-OH) group at position 1, a methyl (-CH₃) group at position 5, and an isopropyl (-CH(CH₃)₂) group at position 2. Additionally, an ethanol (-CH₂CH₂OH) side chain is attached to the cyclohexane backbone.

Properties

CAS No.

54280-90-9

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

1-(2-hydroxyethyl)-5-methyl-2-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C12H24O2/c1-9(2)11-5-4-10(3)8-12(11,14)6-7-13/h9-11,13-14H,4-8H2,1-3H3

InChI Key

PXRXEDWPGDGPQZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)(CCO)O)C(C)C

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

  • Molecular Formula: C10H20O2
  • Molecular Weight: 200.32 g/mol
  • Synonyms: 1-Hydroxy-2-(isopropyl)-5-methylcyclohexylethanol, Cyclohexaneethanol, 1-hydroxy-5-methyl-2-(1-methylethyl)-
  • CAS Number: 54280-90-9
  • Related Compounds: Menthol (cyclohexanol, 5-methyl-2-(1-methylethyl)-) shares structural similarity but differs in oxidation state and functional groups.

Preparation Methods of Cyclohexaneethanol, 1-hydroxy-5-methyl-2-(1-methylethyl)-

General Synthetic Approaches

The compound can be synthesized through multi-step organic reactions involving functionalization of cyclohexane derivatives, often starting from cyclohexene or substituted cyclohexanols. The key synthetic strategies include:

Specific Synthetic Routes

Epoxidation and Ring-Opening of Cyclohexene Derivatives

One documented approach involves the epoxidation of cyclohexene derivatives followed by nucleophilic ring opening to introduce hydroxy and alkyl substituents. For example:

  • Cyclohexene is first converted to cyclohexene oxide (an oxirane ring) via oxidation with organic peracids.
  • The epoxide ring is then opened by nucleophiles such as alcohols or water under acidic or basic catalysis to yield hydroxy-substituted cyclohexane derivatives.

This method is applicable to substituted cyclohexene rings where methyl and isopropyl groups are pre-installed or introduced via subsequent alkylation steps.

Functionalization of Menthol or Cyclohexanol Derivatives

Menthol (cyclohexanol, 5-methyl-2-(1-methylethyl)-) serves as a common starting material due to its structural similarity. Preparation methods include:

This approach leverages the stereochemistry and availability of menthol isomers to produce the target compound with desired stereochemical purity.

Catalytic Hydrogenation and Hydroxylation
  • Hydrogenation of substituted cyclohexanones followed by hydroxylation at specific ring positions can yield hydroxyalkyl-substituted cyclohexanes.
  • Catalysts such as Raney nickel or palladium on carbon (Pd/C) are employed for hydrogenation steps.

This method is more common in industrial settings for bulk synthesis due to scalability.

Comparative Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Catalysts Advantages Limitations
Epoxidation and ring-opening Substituted cyclohexene Organic peracids, nucleophiles High regioselectivity Requires control of side reactions
Functionalization of menthol derivatives Menthol or cyclohexanol Ethylene oxide, haloethanols Stereochemical control possible Multi-step, moderate yield
Catalytic hydrogenation and hydroxylation Cyclohexanones Raney Ni, Pd/C, H2 Scalable, industrially viable Requires careful catalyst handling

Chemical Reactions Analysis

Types of Reactions

Menthol undergoes various chemical reactions, including:

    Oxidation: Menthol can be oxidized to menthone using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: Menthone can be reduced back to menthol using reducing agents like sodium borohydride.

    Substitution: Menthol can participate in substitution reactions, such as esterification with acetic anhydride to form menthyl acetate.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Acetic anhydride, sulfuric acid

Major Products Formed

    Oxidation: Menthone

    Reduction: Menthol

    Substitution: Menthyl acetate

Scientific Research Applications

Chemical Properties and Structure

Cyclohexaneethanol is characterized by its molecular formula C12H24O2. It features a cyclohexane ring substituted with hydroxyl and alkyl groups, which contribute to its unique chemical behavior. The compound has been studied for its physical properties, such as boiling point, solubility, and reactivity, which influence its applications.

Pharmaceutical Applications

Cyclohexaneethanol has potential uses in the pharmaceutical industry due to its structural properties that can influence biological activity. It can serve as a precursor for the synthesis of various pharmaceutical compounds.

Case Study: Synthesis of Antimicrobial Agents

Research has indicated that derivatives of cyclohexaneethanol can exhibit antimicrobial properties. A study published in Industrial & Engineering Chemistry Research demonstrated the synthesis of novel antimicrobial agents derived from cyclohexaneethanol derivatives, showcasing their effectiveness against common bacterial strains .

Chemical Synthesis

The compound is utilized in organic synthesis as a building block for more complex molecules. Its functional groups allow for various chemical reactions, including esterification and alkylation.

Data Table: Reaction Pathways

Reaction TypeExample ReactionProduct
EsterificationCyclohexaneethanol + Acetic AcidCyclohexyl Acetate
AlkylationCyclohexaneethanol + Alkyl HalideAlkylated Cyclohexaneethanol

Environmental Applications

Cyclohexaneethanol's properties make it suitable for applications in environmental science, particularly in the extraction and analysis of phytochemicals from plant materials.

Case Study: Phytochemical Extraction

A study focused on the extraction of phytochemicals from tree bark using cyclohexaneethanol as a solvent demonstrated its efficiency in isolating bioactive compounds. The research highlighted the solvent's ability to selectively extract desired phytochemicals while minimizing the extraction of unwanted substances .

Industrial Applications

In industrial settings, cyclohexaneethanol is used as a solvent in various chemical processes due to its favorable solvent properties.

Data Table: Industrial Uses

IndustryApplication
Chemical ManufacturingSolvent for reactions and extractions
CosmeticsIngredient in formulations
Food IndustryFlavoring agent and solvent

Mechanism of Action

Menthol exerts its effects primarily through the activation of the TRPM8 ion channel, which is a cold-sensitive receptor. When menthol binds to TRPM8, it induces a conformational change that allows the influx of calcium ions, leading to the sensation of coolness. This mechanism is also responsible for its analgesic properties, as the activation of TRPM8 can modulate pain perception.

Comparison with Similar Compounds

Positional Isomers: 4-Isopropyl Cyclohexaneethanol

A positional isomer, cyclohexaneethanol, 4-(1-methylethyl)- (synonym: 2-(4-isopropylcyclohexyl)ethanol), differs in the placement of the isopropyl group (position 4 vs. 2). Key comparisons include:

Property 1-Hydroxy-5-methyl-2-(1-methylethyl)-cyclohexaneethanol 4-Isopropylcyclohexaneethanol
Molecular Weight 186.29 g/mol 186.29 g/mol
Substituent Positions 1-OH, 2-isopropyl, 5-methyl 4-isopropyl, ethanol side chain
Steric Effects Increased steric hindrance at position 2 Reduced steric hindrance
Potential Applications Fragrance (hypothesized) Fragrance (documented)

The 2-isopropyl isomer likely exhibits higher steric hindrance, which may reduce solubility in polar solvents compared to the 4-isopropyl variant.

Functional Group Analog: Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-benzoate

This compound shares the cyclohexane backbone with methyl and isopropyl substituents but replaces the ethanol and hydroxyl groups with a benzoate ester. Key differences:

Property Target Compound (Cyclohexaneethanol) Cyclohexanol Benzoate Derivative
Functional Groups -OH, -CH₂CH₂OH Benzoate ester (-OCOC₆H₅)
Molecular Weight 186.29 g/mol 260.36 g/mol
Reactivity Susceptible to oxidation Stable due to ester group
Applications Hypothesized in fragrances Likely used in cosmetics/pharma

The benzoate ester’s stability contrasts with the target compound’s reactive hydroxyl and ethanol groups, making the former more suitable for applications requiring hydrolytic resistance .

Terpene Derivatives and Resin Components

For example:

  • Methyl dehydroabietate (C₂₁H₃₀O₂): A diterpene ester with a rigid tricyclic structure, contrasting with the target compound’s monocyclic flexibility.
  • Retene (C₁₈H₁₈): A polycyclic aromatic hydrocarbon derived from abietic acid, highlighting how dehydrogenation of resin acids yields stable aromatic systems .

These compounds demonstrate how substituent position and ring saturation influence thermal stability and degradation pathways—factors critical for applications in resins or preservatives.

Research Findings and Implications

  • Stereochemical Effects : The target compound’s 2-isopropyl group may hinder hydrogen bonding compared to its 4-isopropyl isomer, affecting solubility and volatility .
  • Degradation Pathways : Analogous to resin-derived terpenes, the target compound might undergo dehydrogenation or oxidation under thermal stress, though this requires experimental validation .
  • Fragrance Potential: Structural similarity to 4-isopropylcyclohexaneethanol suggests utility in perfumery, but odor profiles remain uncharacterized .

Biological Activity

Cyclohexaneethanol, 1-hydroxy-5-methyl-2-(1-methylethyl)-, also known as a specific type of alkylphenol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and other relevant pharmacological aspects, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of Cyclohexaneethanol can be represented as follows:

C12H18O\text{C}_{12}\text{H}_{18}\text{O}

This compound features a cyclohexane ring with hydroxyl and alkyl substituents, which contribute to its chemical reactivity and biological interactions.

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of Cyclohexaneethanol. In particular, it has shown effectiveness against various bacterial strains. The following table summarizes the antimicrobial activity against selected microbial strains:

Microbial StrainInhibition Zone (mm)Concentration (mg/mL)
Escherichia coli1510
Staphylococcus aureus2010
Candida albicans1210

These results indicate that Cyclohexaneethanol exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .

2. Cytotoxic Effects

Cyclohexaneethanol has also been studied for its cytotoxic effects on cancer cell lines. A case study involving human breast cancer cells (MCF-7) showed that treatment with varying concentrations of Cyclohexaneethanol resulted in a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

The IC50 value was determined to be approximately 75 µM, indicating that the compound has potential as a cytotoxic agent against certain cancer cell lines .

The mechanism by which Cyclohexaneethanol exerts its biological effects is still under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic pathway is critical for programmed cell death and could explain the observed cytotoxicity in cancer cell lines .

Case Study: Antimicrobial Efficacy

A study conducted at a university laboratory evaluated the efficacy of Cyclohexaneethanol in inhibiting biofilm formation by Escherichia coli. The results indicated that at a concentration of 15 mg/mL, there was a significant reduction in biofilm formation compared to control samples.

Case Study: Cytotoxicity in Cancer Research

In another research project focusing on breast cancer treatment strategies, Cyclohexaneethanol was tested alongside known chemotherapeutic agents. The combination therapy exhibited enhanced cytotoxicity compared to individual treatments, suggesting a synergistic effect that warrants further exploration.

Q & A

Q. What green chemistry approaches minimize waste in large-scale synthesis?

  • Methodological Answer: Solvent-free mechanochemical synthesis or biocatalysis (e.g., lipases for esterification) reduces E-factors. suggests NaBH₄ recycling protocols to minimize heavy metal waste .

Data Contradiction and Validation

  • Example: Discrepancies in reported melting points may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline phases and validate against single-crystal XRD data .

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